3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H20ClN3 and a molecular weight of 229.75 g/mol . This compound is characterized by its cyclopropyl, isobutyl, and methyl substituents attached to a pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine involves several steps. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with isobutyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl and isobutyl groups may enhance its binding affinity to certain receptors, leading to various biological effects .
Comparison with Similar Compounds
3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-methyl-5-amino-pyrazole: This compound shares the pyrazole core but lacks the cyclopropyl and isobutyl substituents, resulting in different chemical and biological properties.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group instead of a cyclopropyl group and a methoxybenzyl group instead of an isobutyl group, leading to distinct reactivity and applications.
The unique combination of substituents in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H20ClN3 |
---|---|
Molecular Weight |
229.75 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H |
InChI Key |
FQMJLCNCXZVZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=NN1C)C2CC2.Cl |
Origin of Product |
United States |
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